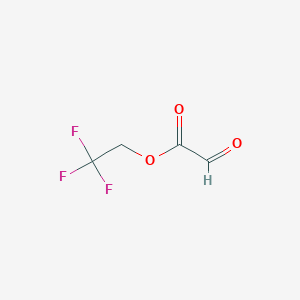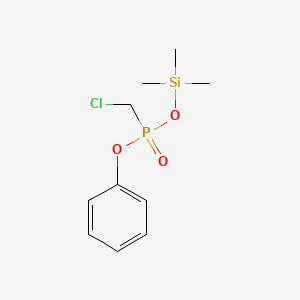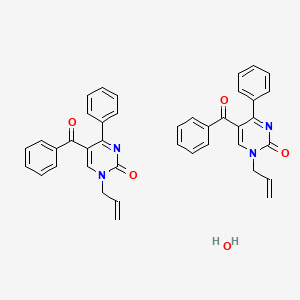
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate is a complex organic compound with the molecular formula C40H34N4O5. This compound is known for its unique structure, which includes a benzoyl group, a phenyl group, and a prop-2-enyl group attached to a pyrimidin-2-one core. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with phenylacetonitrile to form an intermediate, which is then reacted with prop-2-enyl bromide in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to modulate inflammatory and oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzoyl-3-phenyl-1-prop-2-enylpyrimidin-2-one
- 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-thione
- 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-amine
Uniqueness
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
192656-85-2 |
|---|---|
Fórmula molecular |
C40H34N4O5 |
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
5-benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate |
InChI |
InChI=1S/2C20H16N2O2.H2O/c2*1-2-13-22-14-17(19(23)16-11-7-4-8-12-16)18(21-20(22)24)15-9-5-3-6-10-15;/h2*2-12,14H,1,13H2;1H2 |
Clave InChI |
ZRAGCZQQWOFODK-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C=C(C(=NC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.C=CCN1C=C(C(=NC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


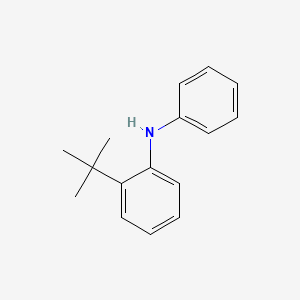
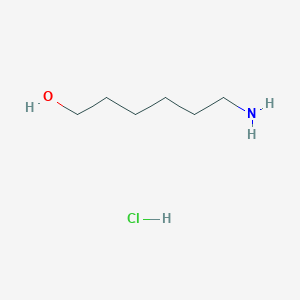

![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
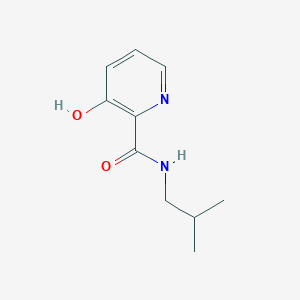
![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
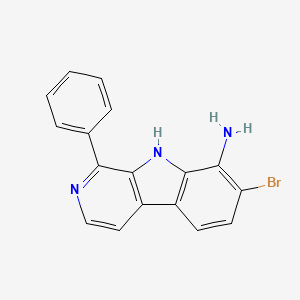
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)
![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)
![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)
